Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-
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Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- is a diketopyrrolopyrrole (DPP) based compound. DPP derivatives are known for their excellent electron-accepting properties and are widely used in organic electronics, including organic field-effect transistors (OFETs) and polymer solar cells (PSCs) .
Preparation Methods
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diketopyrrolopyrrole core.
Bromination: The core is then brominated to introduce bromine atoms at the 3,6-positions.
Thienyl Substitution: The brominated core undergoes a substitution reaction with 5-bromo-2-thienyl groups.
Alkylation: Finally, the compound is alkylated with decyl groups to obtain the desired product
Chemical Reactions Analysis
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- has several scientific research applications:
Organic Electronics: It is used as an active semiconductor material in OFETs and PSCs due to its excellent electron-accepting properties
Optoelectronics: The compound is employed in the development of optoelectronic devices, including light-emitting diodes (LEDs) and photodetectors
Material Science: It is used in the synthesis of donor-acceptor polymers for various applications in material science
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- involves its electron-accepting properties. The compound interacts with electron-donating materials to form donor-acceptor complexes, which are crucial for its function in organic electronics. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play a significant role in its electronic properties .
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has furan groups instead of thienyl groups, resulting in different electronic properties.
3,6-Bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has different alkyl groups, affecting its solubility and electronic properties.
Properties
CAS No. |
1353724-76-1 |
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Molecular Formula |
C34H46Br2N2O2S2 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-didecylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C34H46Br2N2O2S2/c1-3-5-7-9-11-13-15-17-23-37-31(25-19-21-27(35)41-25)29-30(33(37)39)32(26-20-22-28(36)42-26)38(34(29)40)24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3 |
InChI Key |
DZMHCIOIVCEDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br |
Origin of Product |
United States |
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